molecular formula C15H26O2 B13394229 Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol CAS No. 58437-68-6

Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol

Cat. No.: B13394229
CAS No.: 58437-68-6
M. Wt: 238.37 g/mol
InChI Key: WJHRAVIQWFQMKF-UHFFFAOYSA-N
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Description

Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol, commonly known as Bisabolol oxide A (CAS: 22567-36-8), is a bicyclic monoterpene alcohol with the molecular formula C₁₅H₂₆O₂ and a molecular weight of 238.37 g/mol . It is a key constituent of chamomile (Matricaria chamomilla) essential oil and exhibits anti-inflammatory, antimicrobial, and skin-soothing properties, making it valuable in cosmetics and pharmaceuticals . Its stereochemistry is defined as (3S,6S), with a hydroxyl group at position 3 and a 4-methyl-3-cyclohexenyl substituent at position 6 of the tetrahydropyran ring .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6-trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(16)14(2,3)17-15/h5,12-13,16H,6-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHRAVIQWFQMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C2(CCC(C(O2)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90945219
Record name 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol
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Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58437-68-6, 22567-36-8
Record name 2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-
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Record name Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol
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Record name 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)oxan-3-ol
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Record name Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol
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Record name alpha-Bisabolol oxide A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038196
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

General Strategy

Specific Synthetic Routes

Route A: Cyclization of Precursor Compounds

  • Step 1 : Synthesize a suitable aldehyde or ketone precursor bearing the methyl groups.
  • Step 2 : Perform a cyclization reaction with a hydroxylated compound to form the pyran ring.
  • Step 3 : Attach the cyclohexenyl group via an alkylation or addition reaction, possibly using a cyclohexenyl halide or related derivative.
  • Step 4 : Final reduction or hydrogenation steps to achieve the tetrahydro form.

Route B: Diels-Alder Based Approach

  • Step 1 : Prepare a diene and dienophile with the appropriate substituents.
  • Step 2 : Conduct a Diels-Alder cycloaddition to form the cyclohexene ring fused to the pyran.
  • Step 3 : Functionalize the product with methyl groups and hydroxyl functionalities.

Catalysts and Conditions

  • Acidic or basic catalysts are often employed to facilitate cyclization.
  • Methylation steps typically involve methyl iodide or dimethyl sulfate in the presence of potassium carbonate or sodium hydride.
  • Hydrogenation catalysts such as palladium on carbon (Pd/C) may be used for reduction steps.

Data Tables and Research Outcomes

Method Reagents Conditions Outcome References
Natural extraction Organic solvents (ethanol, hexane) Reflux, chromatography Isolated compound from Artemisia species
Cyclization synthesis Aldehydes/ketones, hydroxyl precursors Acidic or basic catalysis, reflux Pyran ring formation Hypothetical based on structural analysis
Diels-Alder approach Diene and dienophile derivatives Elevated temperature, inert atmosphere Fused cyclohexene-pyran structure Based on common organic synthesis strategies

Notes and Considerations

  • The complexity of the molecule necessitates multistep synthesis with stereoselective control.
  • The natural extraction method is preferred for obtaining bioactive forms, while synthetic routes are valuable for producing derivatives or for structure-activity relationship studies.
  • No standardized commercial synthesis protocol exists, indicating an area for future research and development.

Chemical Reactions Analysis

Oxidation Reactions

α-Bisabolol oxide A undergoes oxidation at specific sites, depending on the reagent and conditions:

Reaction TypeReagent/ConditionsMajor Product(s)YieldReference
Hydroxyl oxidationHydrogen peroxide (H₂O₂)Bisabolol oxide B65-70%
Cyclohexene oxidationPotassium permanganate (KMnO₄)Epoxidized derivatives50-55%
  • The hydroxyl group at position C-3 is susceptible to oxidation, forming ketone derivatives under mild conditions.

  • The cyclohexene double bond undergoes epoxidation with KMnO₄, generating epoxide intermediates used in further functionalization.

Reduction Reactions

Reductive modifications target the oxygenated functional groups:

Reaction TypeReagent/ConditionsMajor Product(s)YieldReference
Ketone reductionSodium borohydride (NaBH₄)Dihydroxy-α-bisabolol80-85%
Epoxide reductionLithium aluminium hydride (LiAlH₄)Diol derivatives70-75%
  • Reduction of oxidized ketone derivatives restores hydroxyl groups, enhancing hydrophilicity.

  • Epoxide ring-opening via LiAlH₄ produces vicinal diols with retained stereochemistry.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reaction TypeReagent/ConditionsMajor Product(s)YieldReference
AlkylationSodium hydroxide (NaOH) + R-XEther derivatives60-65%
AcylationAcetic anhydride (Ac₂O)Acetylated derivatives75-80%
  • Alkylation introduces alkyl chains, modifying the compound’s solubility and bioactivity.

  • Acylation protects the hydroxyl group during synthetic sequences.

Cycloaddition and Rearrangement

The cyclohexene moiety enables [4+2] cycloaddition (Diels-Alder reactions):

Reaction TypeReagent/ConditionsMajor Product(s)YieldReference
Diels-AlderMaleic anhydrideBicyclic adducts55-60%
Acid-catalyzedH₂SO₄ or HClIsomerized terpenoid derivatives45-50%
  • Diels-Alder reactions with dienophiles yield complex polycyclic structures.

  • Acid treatment induces Wagner-Meerwein rearrangements, altering the bicyclic framework.

Biotransformation

Microbial systems catalyze selective modifications:

OrganismSubstrateMajor Product(s)YieldReference
Thamnidium elegans(−)-α-Bisabololα-Bisabolol oxide A and B40-45%
Penicillium sp.α-Bisabolol oxide AOxygenated metabolites30-35%
  • Fungal systems oxidize α-bisabolol to produce oxide A as a major metabolite.

  • Secondary transformations yield hydroxylated derivatives with enhanced bioactivity.

Mechanistic Insights

Key reaction pathways include:

  • Acid-catalyzed dehydration : Protonation of the hydroxyl group leads to carbocation formation, followed by β-hydrogen elimination to form alkenes.

  • Epoxidation stereochemistry : The cyclohexene double bond reacts with peroxides to form epoxides with cis stereochemistry.

  • Radical scavenging : The compound’s antioxidant activity involves hydrogen donation from the hydroxyl group to neutralize free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Bisabolol oxide A, highlighting differences in functional groups, substituents, and stereochemistry:

Compound Structure Key Differences CAS Number Source
Bisabolol oxide A Tetrahydropyran-3-ol with 4-methyl-3-cyclohexenyl substituent Reference compound; hydroxyl group at C3, (3S,6S) configuration 22567-36-8 Chamomile oil
Bisabolol oxide B Furan-based structure with ethanol substituent Furan ring instead of pyran; lacks hydroxyl group at C3 N/A Matricaria chamomilla
Bisabolonoxid A Tetrahydropyran-3-one with 4-methyl-3-cyclohexenyl substituent Ketone group at C3 instead of hydroxyl; increased polarity N/A Matricaria chamomilla
Deodarone Tetrahydro-4H-pyran-4-one derivative Ketone at C4; lacks hydroxyl group; reduced hydrogen-bonding capacity 108645-55-2 Artemisia vestita oil
6-Ethenyltetrahydro-2,2,6-TMP Tetrahydropyran-3-ol with vinyl substituent Vinyl group (C6) instead of cyclohexenyl; smaller substituent, higher volatility 14049-11-7 Synthetic/plant sources
Substituted Styryl-THP (73) Styryl group at C2, methyl and propenyl substituents Aromatic styryl group enhances lipophilicity; altered steric effects N/A Synthetic

Functional Group and Stereochemical Variations

  • Hydroxyl vs. Ketone Groups: Bisabolol oxide A’s hydroxyl group at C3 enables hydrogen bonding, enhancing solubility in polar solvents.
  • Ring Systems: Bisabolol oxide B’s furan ring lacks the pyran’s oxygen atom at position 1, reducing ring strain and modifying electronic properties . Deodarone’s 4-pyranone structure introduces a conjugated ketone, affecting UV absorption and stability .
  • Substituent Effects: The 4-methyl-3-cyclohexenyl group in Bisabolol oxide A contributes to its rigidity and hydrophobic interactions.

Physical and Chromatographic Properties

Property Bisabolol oxide A Bisabolonoxid A Deodarone 6-Ethenyl-THP
Boiling Point (°C) 327.7 ~300 (estimated) 248.9 N/A
Density (g/cm³) 0.982 N/A 0.886 N/A
Retention Index (KI) 1749 N/A 1698 N/A
LogP 3.44 ~3.0 (estimated) 2.6 ~2.8 (estimated)
  • Chromatographic Behavior : Bisabolol oxide A’s higher retention index (KI = 1749) compared to Deodarone (KI = 1698) reflects its lower volatility and stronger interaction with GC stationary phases, likely due to its hydroxyl group and bulky substituent .

Biological Activity

Tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3-ol, commonly referred to as Bisabolol oxide A , is a naturally occurring compound primarily derived from the essential oil of Matricaria chamomilla (German chamomile). This article delves into its biological activities, including pharmacological effects, toxicity, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₅H₂₆O₂
Molecular Weight238.366 g/mol
CAS Number58437-68-6
Density0.982 g/cm³
Boiling Point327.7 °C
Flash Point125.9 °C

1. Antioxidant Activity

Research indicates that Bisabolol oxide A exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. In a study examining various compounds for their radical scavenging abilities, Bisabolol oxide A demonstrated a notable capacity to reduce oxidative damage in cellular models .

2. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of Bisabolol oxide A. It has been found to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses. This property may be beneficial in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Antimicrobial Properties

Bisabolol oxide A has shown antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness against Staphylococcus aureus and Candida albicans has been documented, indicating its potential use as a natural preservative in food and cosmetic products .

4. Induction of Apoptosis

In vitro studies have reported that Bisabolol oxide A can induce apoptosis in cancer cell lines. Specifically, it has been shown to trigger apoptotic pathways in rat thymocytes, suggesting its potential as an anticancer agent . This mechanism may be linked to its ability to modulate cellular signaling pathways involved in cell survival and death.

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells
A study conducted on human fibroblast cells demonstrated that treatment with Bisabolol oxide A significantly reduced markers of oxidative stress. The results indicated a decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) concentrations, confirming its antioxidant efficacy .

Case Study 2: Anti-inflammatory Mechanisms
In a model of acute inflammation induced by lipopolysaccharides (LPS), Bisabolol oxide A was administered to mice. The results showed a marked reduction in edema and inflammatory cytokine levels (IL-1β and TNF-α) compared to the control group, supporting its role as an anti-inflammatory agent .

Toxicity and Safety Profile

While Bisabolol oxide A exhibits numerous beneficial biological activities, its safety profile is critical for therapeutic applications. Studies indicate that it has low toxicity levels when used appropriately. However, further research is necessary to establish safe dosage ranges for long-term use in clinical settings .

Q & A

What are the primary natural sources of Bisabolol oxide A, and how can its extraction be optimized for research purposes?

Basic Question
Bisabolol oxide A is predominantly found in essential oils of Matricaria chamomilla (chamomile) and Artemisia species (e.g., Artemisia vestita and Artemisia halodendron) . Optimized extraction involves steam distillation or hydrodistillation followed by gas chromatography/mass spectrometry (GC/MS) for identification. Key parameters include column selection (e.g., DB-5MS) and temperature programming to resolve co-eluting compounds, as retention indices (RI: 1748–1749) and mass spectral libraries (e.g., NIST) are critical for confirmation .

What methodologies are recommended for structural elucidation and stereochemical analysis of Bisabolol oxide A?

Basic Question
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography is required. The (3S,6S) configuration of Bisabolol oxide A was confirmed via comparative studies with synthetic standards and stereospecific NMR coupling constants .

How does the stereochemistry of Bisabolol oxide A influence its physicochemical and biological properties?

Advanced Question
The (3S,6S) stereochemistry of Bisabolol oxide A distinguishes it from isomers like Bisabolol oxide B and Bisabolonoxide A, which exhibit distinct retention times and biological activities. For example, oxide A’s cyclic ether and hydroxyl group orientation affect its solubility and interaction with biological targets, as demonstrated in comparative phytochemical studies . Computational modeling (e.g., molecular docking) can further predict stereochemistry-dependent binding affinities .

What analytical challenges arise in quantifying Bisabolol oxide A in complex botanical matrices, and how can they be addressed?

Advanced Question
Co-elution with structurally similar terpenoids (e.g., bisabolol derivatives) in GC/MS analyses is a major challenge. Solutions include:

  • Using polar capillary columns (e.g., HP-Innowax) to improve separation .
  • Leveraging tandem MS (GC-MS/MS) for selective ion monitoring (SIM) of key fragments (e.g., m/z 109, 93, 121) .
  • Employing internal standards (e.g., deuterated analogs) to correct for matrix effects .

What synthetic strategies are viable for producing Bisabolol oxide A with high diastereoselectivity?

Advanced Question
While direct synthesis is not detailed in the evidence, diastereoselective approaches for analogous tetrahydropyrans include:

  • Copper(II)–bisphosphine-catalyzed oligomerization of allylic alcohols, which controls stereochemistry via ligand design .
  • Acid-catalyzed cyclization of epoxy-polyenes, guided by steric and electronic effects .
  • Chiral auxiliaries or enzymatic resolution to isolate the (3S,6S) isomer .

How can researchers assess the ecological role of Bisabolol oxide A in plant defense mechanisms?

Advanced Question
Comparative phytochemical profiling of Artemisia species reveals higher Bisabolol oxide A content in stress-resistant variants, suggesting a role in herbivore deterrence or antimicrobial defense . Experimental approaches include:

  • Bioassays against model pathogens (e.g., Botrytis cinerea) to test antifungal activity.
  • Field studies correlating oxide A levels with herbivory rates .

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